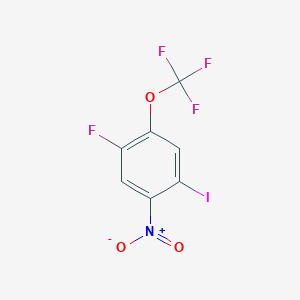
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C7H2F4INO3 and a molecular weight of 350.99 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a nitrobenzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes:
Iodination: The selective iodination of the nitro-fluorobenzene intermediate.
Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like crystallization and chromatography to achieve high purity standards required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and iodo groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The aromatic ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 5-Fluoro-2-iodo-4-(trifluoromethoxy)aniline.
Oxidation: Formation of carboxylic acids or quinones.
Applications De Recherche Scientifique
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-iodonitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Iodo-2-nitroanisole: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
5-Fluoro-2-iodo-4-methoxynitrobenzene: Similar structure but with a methoxy group, leading to different physical and chemical characteristics.
Uniqueness
5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H2F4INO3 |
|---|---|
Poids moléculaire |
350.99 g/mol |
Nom IUPAC |
1-fluoro-4-iodo-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4INO3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H |
Clé InChI |
FXIZESJTWAXEJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)OC(F)(F)F)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
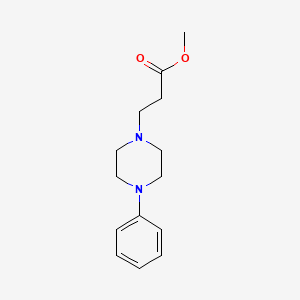
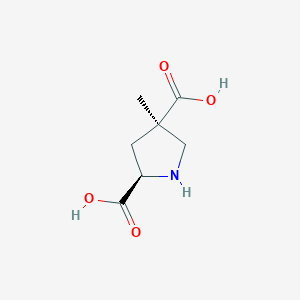
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

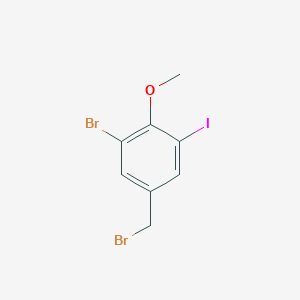
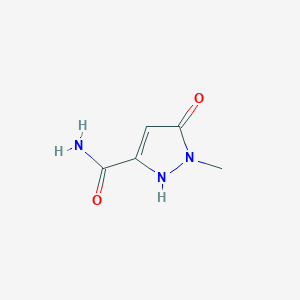
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
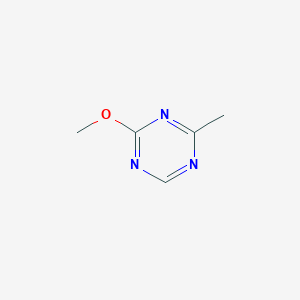
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
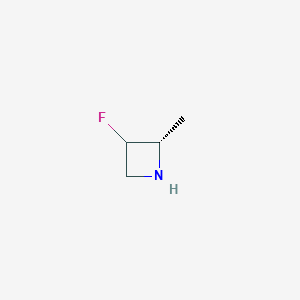
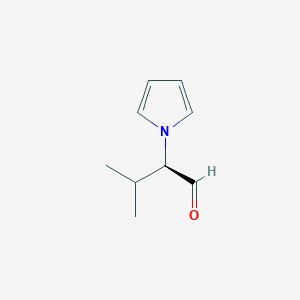
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
